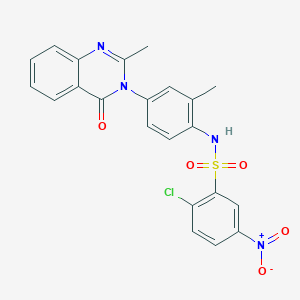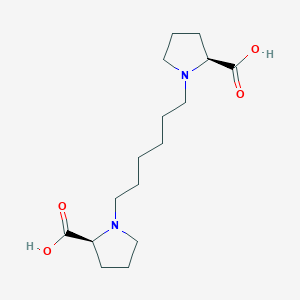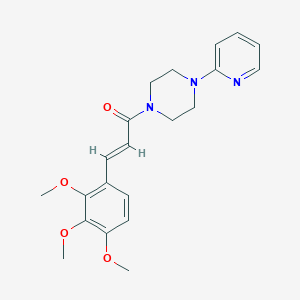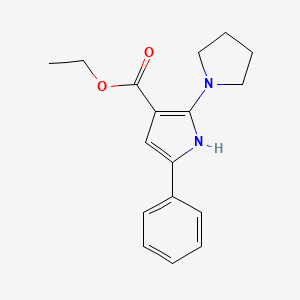
2-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide is a fascinating compound known for its unique molecular structure and diverse applications in fields such as chemistry, biology, and medicine. It combines a range of functional groups that make it an interesting subject for synthetic and mechanistic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves several synthetic steps, each carefully orchestrated to introduce and protect various functional groups. A common synthetic route may begin with the nitration of benzenesulfonamide, followed by chlorination. Subsequent steps involve the introduction of the quinazolinone moiety through cyclization reactions. Each step requires precise control of reaction conditions, including temperature, pH, and solvents used to ensure the correct formation of intermediates and the final product.
Industrial Production Methods
On an industrial scale, the production of 2-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Catalysts, automated reactors, and continuous flow methods are often employed to enhance efficiency and consistency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
This compound is reactive under various conditions, undergoing oxidation, reduction, and substitution reactions. For instance, the nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon. The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions Used
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid can be used.
Reduction: Reducing agents such as hydrogen gas, palladium on carbon, or lithium aluminum hydride.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or amines in appropriate solvents (e.g., ethanol, tetrahydrofuran) are common.
Major Products Formed
The reactions typically yield intermediates or products with modified functional groups, enhancing their utility in various applications. For instance, reduction of the nitro group results in the corresponding amine, which can be further modified to create a range of derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a versatile intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes. Its ability to modulate biochemical pathways makes it a candidate for drug discovery and development, particularly in the search for new treatments for diseases such as cancer and infectious diseases.
Medicine
Medically, the compound’s structure allows it to interact with specific molecular targets within the body, potentially leading to therapeutic effects. Its applications in medicine are being explored through preclinical studies and clinical trials.
Industry
In industry, this compound is utilized in the development of novel materials with unique properties, such as enhanced durability or reactivity. Its role in catalysis and materials science is a growing area of research.
Mecanismo De Acción
The mechanism by which 2-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide exerts its effects involves binding to specific molecular targets. This interaction can inhibit or modify the activity of enzymes or receptors, altering cellular pathways. The nitrobenzenesulfonamide moiety plays a crucial role in this interaction, often acting as the primary binding site.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, such as quinazolinones or benzenesulfonamides, 2-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide stands out due to its unique combination of functional groups. This uniqueness imparts distinct reactivity and biological activity, making it valuable in diverse applications.
List of Similar Compounds
Quinazolin-4-one derivatives
Benzenesulfonamide derivatives
Nitrobenzene derivatives
Each of these similar compounds shares some structural features with this compound, but none combine these features in quite the same way, giving this compound its unique profile.
Hope that satisfies your curiosity about this fascinating compound!
Propiedades
IUPAC Name |
2-chloro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O5S/c1-13-11-15(26-14(2)24-20-6-4-3-5-17(20)22(26)28)8-10-19(13)25-33(31,32)21-12-16(27(29)30)7-9-18(21)23/h3-12,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMZJZGZDQWERE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amine hydrochloride](/img/structure/B2913710.png)





![N-ethyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide](/img/structure/B2913720.png)


![4-chloro-3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzamide](/img/structure/B2913725.png)

![5-Bromo-2-{[1-(3-methoxybenzoyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2913729.png)
![ethyl 3-carbamoyl-2-(2-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2913730.png)
![N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2913732.png)
